molecular formula C22H21N5OS2 B2402362 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1207043-67-1

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2402362
CAS No.: 1207043-67-1
M. Wt: 435.56
InChI Key: ANJDZYMCFCFAMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-((1-(o-tolyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H21N5OS2 and its molecular weight is 435.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Analogs and Biological Activities

  • Thiophene Analogs of Carcinogens : Thiophene analogs of aromatic organic carcinogens like benzidine and 4-aminobiphenyl were synthesized and evaluated for potential carcinogenicity, considering the isosteric and/or isoelectronic aromatic ring replacement effects. The in vitro activities observed indicate potential carcinogenicity, though the actual in vivo tumorigenic potential is questionable, casting doubt on the reliability of in vitro predictions for structurally new compounds (Ashby et al., 1978).

Biological Effects of Structurally Related Compounds

  • Acetamide and Derivatives : A comprehensive review was conducted on the toxicology and biological consequences of acetamide and its derivatives. The review highlighted the variability in biological responses among these chemicals and emphasized the importance of understanding these responses in relation to the chemicals' usage and proposed usage. The review also touched upon the expanded information on environmental toxicology gathered over the years (Kennedy, 2001).

Heterocyclic Compounds and Pharmacological Activities

  • 1,3,4-Thiadiazole Derivatives : These derivatives are identified for their extensive pharmacological activities, potentially due to the toxophoric N2C2S moiety. They exhibit a range of activities including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral activities. The review stresses the significance of developing hybrid molecules by combining different molecules to lead to compounds with interesting biological profiles (Mishra et al., 2015).

Novel Antidepressants Research

  • AMPA Receptor Agonists : The potential of AMPA receptor agonists in depression treatment is highlighted, emphasizing their rapid onset and robust therapeutic effects. While NMDA receptor antagonists like ketamine are known for their antidepressant effects, AMPA agonists also show significant antidepressant effects, warranting further research in this area (Yang et al., 2012).

Antitumor Activity of Imidazole Derivatives

  • Imidazole and its Antitumor Properties : Imidazole derivatives, including those related to benzimidazole and 4-nitro-5-thioimidazole, have shown promise in antitumor activity. This review presents data on active compounds that have reached the preclinical testing stage and explores the synthesis of compounds with different biological properties, indicating the potential of imidazole derivatives in antitumor drug discovery (Iradyan et al., 2009).

Properties

IUPAC Name

2-[1-(2-methylphenyl)-5-(4-methylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5OS2/c1-14-8-10-17(11-9-14)19-12-23-22(27(19)18-7-5-4-6-15(18)2)29-13-20(28)24-21-26-25-16(3)30-21/h4-12H,13H2,1-3H3,(H,24,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANJDZYMCFCFAMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC=C3C)SCC(=O)NC4=NN=C(S4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.